methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate
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Overview
Description
Methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable target for various scientific research applications.
Preparation Methods
The synthesis of methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a triazole derivative with a pyrimidine precursor in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling . Additionally, the compound can modulate the activity of various proteins involved in inflammatory and apoptotic pathways, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate can be compared with other triazolo-pyrimidine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Used in the development of energetic materials.
Tris[1,2,4]triazolo[1,3,5]triazine: Utilized in constructing star-shaped derivatives for material science applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a versatile compound for various research fields.
Properties
Molecular Formula |
C9H8N4O3 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl (E)-3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8N4O3/c1-16-8(15)3-4-12-7(14)2-5-13-9(12)10-6-11-13/h2-6H,1H3/b4-3+ |
InChI Key |
VZYWUHBRUGUJJI-ONEGZZNKSA-N |
Isomeric SMILES |
COC(=O)/C=C/N1C(=O)C=CN2C1=NC=N2 |
Canonical SMILES |
COC(=O)C=CN1C(=O)C=CN2C1=NC=N2 |
Origin of Product |
United States |
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